Home > Products > Building Blocks P8551 > 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 199678-32-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-340393
CAS Number: 199678-32-5
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as an intermediate in synthesizing enantiomerically pure alkaloids []. Its structure has been definitively determined to confirm its stereochemistry [].

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of the trifluoromethyl group at position 1 and substitutions at positions 6 and 7 highlights the structural similarity between the two compounds [].

[1] Fun, H. K., Kumar, V., Rao, C. S., Jasinski, J. P., & Jasinski, J. P. (2006). (1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2139-o2140.

7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives

Compound Description: These derivatives are tricyclic models utilized in research focused on the intramolecular photoredox transformation of 1,2,3,4-tetrahydroisoquinoline structures []. This research specifically investigated the transformation of these derivatives into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles, a reaction applicable to the synthesis of natural products like renieramycin T and S [].

Relevance: These derivatives share the fundamental 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of substitutions at positions 6 and 7, characteristic of the 1,2,3,4-tetrahydroisoquinoline family, demonstrates the structural connection between these compounds and the target compound [].

[2] Ramirez-Lopez, P., Bartoszek, M., Iglesias-Pintos, J., Gotor-Fernandez, V., & Gotor, V. (2015). Transformation of Renieramycin M into Renieramycins T and S by Intramolecular Photoredox Reaction of 7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives. The Journal of Organic Chemistry, 80(12), 6310–6319.

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinolines (NSTHIQ)

Compound Description: NSTHIQ derivatives represent a class of compounds studied for their antimicrobial properties, particularly antifungal activity []. These compounds demonstrate promising results against fungal species including Aspergillus spp, Penicillium spp, and Botrytis cinerea [].

Relevance: This group of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The N-sulfonyl substitution in NSTHIQs highlights a modification on the core structure, exploring a different functional group at the nitrogen atom compared to the trifluoromethyl group at position 7 in the target compound [].

[3] Manzo-González, R., Hernández-López, R., Pérez-Larios, A., Rosas-Aburto, A., Hernández-Ortega, S., González-Ortega, O., … & Palma-Tirado, L. (2021). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 6(24), 5815–5823.

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline and its desmethyl analogue

Compound Description: This compound, along with its desmethyl analogue, exhibits high affinity for σ2 receptors, making it a potential candidate for development as a Positron Emission Tomography (PET) radiotracer for imaging σ2 receptor function in the central nervous system [].

Relevance: This compound belongs to the 1,2,3,4-tetrahydroisoquinoline family, sharing this core structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of methoxy groups at positions 6 and 7 further emphasizes the structural similarities, suggesting potential shared properties and reactivity patterns within this chemical class [].

[4] Xu, J., Tu, Z., Mach, R. H., Wang, Y., Volkow, N. D., Fowler, J. S., … & Zhang, Y. (2018). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of Medicinal Chemistry, 61(5), 1863–1875.

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Compound Description: This compound shows promise as a potential non-narcotic analgesic, demonstrating both analgesic and anti-inflammatory properties []. Research indicates that it exhibits significant efficacy in reducing inflammation, surpassing the effects of diclofenac sodium [].

Relevance: Sharing the core 1,2,3,4-tetrahydroisoquinoline structure, this compound is structurally related to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The substitutions at positions 6 and 7, common in the 1,2,3,4-tetrahydroisoquinoline class, further solidify their structural connection. The difference lies in the substituent at position 7 in the target compound, a trifluoromethyl group, compared to the dimethylaminophenyl group in this compound [].

[5] Gиlаmov, A., Shakhidoyatov, K., Mamatkabilova, M., Juraev, A., & Isakov, A. (2023). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. In Conference: EUROPEAN SCIENCE REVIEW, No. 7-2 (July 2023).

7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This group of derivatives represents a novel class of compounds under investigation for their potential as selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonists []. They show promise in treating insulin resistance and exhibit reduced side effects compared to full PPARγ agonists [].

Relevance: These derivatives and 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline belong to the same chemical class, sharing the fundamental 1,2,3,4-tetrahydroisoquinoline structure. The variations in substituents at positions 2, 6, and 7 within this derivative series provide insights into structure-activity relationships, highlighting how modifications to the core 1,2,3,4-tetrahydroisoquinoline scaffold can influence biological activity [].

[6] Park, S. Y., Lee, E. S., Park, H. J., Kim, Y. H., Lee, S. J., Kim, H. J., … & Kim, Y. (2016). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Journal of Medicinal Chemistry, 59(8), 3741–3755.

Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The structural similarity, particularly with the methyl substitution at position 3, provides valuable insights into the structure-activity relationship of 1,2,3,4-tetrahydroisoquinoline derivatives, especially concerning their interaction with PNMT and the α2-adrenoceptor [].

[7] Ding, Y., Romero, F. A., Merrill, A. H., Gnecco, D., Mumtaz, N., Mckinzie, S., … & Carroll, F. I. (2003). Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. Journal of Medicinal Chemistry, 46(14), 2858–2866.

CF3-Containing 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonates

Compound Description: This group encompasses novel trifluoromethyl-substituted phosphonate analogs of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) derivatives []. These compounds have emerged from research focusing on regioselective ruthenium-catalyzed co-cyclotrimerization reactions of functionalized 1,7-diynes with alkynes, offering a new synthetic pathway to access these structures [].

Relevance: These phosphonate analogs share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a trifluoromethyl group, albeit at position 3, highlights a key structural similarity. This shared feature suggests potential commonalities in their chemical properties and reactivity, particularly regarding their synthesis and potential applications [].

[8] Suchkov, I. A., Yarovenko, V. N., Nenajdenko, V. G., & Nenajdenko, V. G. (2018). Synthesis of CF3-Containing 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonates via Regioselective Ruthenium-Catalyzed Co-cyclotrimerization of 1,7-Azadiynes. The Journal of Organic Chemistry, 83(20), 12703–12710.

(S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position

Compound Description: This series focuses on 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives, specifically designed and synthesized in the pursuit of identifying selective PPARγ partial agonists [].

Relevance: These derivatives share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity allows for a comparative analysis of their biological activity. While the target compound has a trifluoromethyl substituent at position 7, this series explores the effects of various substituents at positions 2, 6, and 7, offering insights into the structure-activity relationship and how modifications on the core scaffold can influence PPARγ activity [].

[9] Park, S. Y., Kim, Y. H., Park, H. J., Lee, E. S., Lee, S. J., Kim, H. J., … & Kim, Y. (2016). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Journal of Medicinal Chemistry, 59(1), 445–458.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogues

Compound Description: PDTic and its related analogues represent a novel class of tetrahydroisoquinoline-based κ opioid receptor antagonists []. They are distinguished by their high potency and selectivity for the κ opioid receptor over the μ and δ opioid receptors [].

[10] Zheng, J., Chen, S. R., Fulp, J. L., Gould, S., Hays, S. J., Huang, X., … & Vaughn, S. A. (2017). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 60(15), 6520–6533.

Overview

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound classified as a tetrahydroisoquinoline derivative. It is characterized by the presence of a trifluoromethyl group at the seventh position of the isoquinoline ring. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors.

Classification
  • Chemical Name: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula: C₁₀H₉F₃N
  • Molecular Weight: 201.18 g/mol
  • CAS Number: 220247-87-0
  • MDL Number: MFCD05861544
Synthesis Analysis

The synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves several steps, including cyclization and functional group transformations. A common method starts with substituted benzylamines or related precursors, followed by alkylation and cyclization under controlled conditions.

Key Synthesis Methods

  1. Cyclization Reactions:
    • Cyclization can be achieved using superacid-induced conditions, such as trifluoromethane sulfonic acid, which facilitates the formation of the tetrahydroisoquinoline structure from appropriate precursors.
  2. Multi-Step Synthetic Routes:
    • The synthetic process may involve:
      • Alkylation of amines.
      • Formation of intermediates through reductive amination.
      • Purification via recrystallization or chromatography to achieve high yields and purity .
  3. Catalytic Approaches:
    • Recent developments have focused on enantioselective reductions using chiral catalysts to enhance the selectivity and yield of desired stereoisomers .
Molecular Structure Analysis

The molecular structure of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework composed of a benzene ring fused to a piperidine-like structure.

Structural Characteristics

  • Trifluoromethyl Group: The presence of a trifluoromethyl group significantly impacts the compound's electronic properties and steric hindrance.
  • Stereochemistry: The compound can exist in various stereoisomeric forms depending on the substituents and their configurations at the chiral centers.
  • Bonding and Angles: The tetrahydroisoquinoline core exhibits typical bond angles associated with sp³ hybridized carbons, contributing to its three-dimensional conformation.
Chemical Reactions Analysis

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:

Types of Reactions

  1. Oxidation:
    • The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction processes can yield dihydro derivatives through reagents such as lithium aluminum hydride.
  3. Substitution Reactions:
    • Electrophilic and nucleophilic substitutions can occur at different positions on the isoquinoline ring, allowing for further functionalization .

Reaction Conditions

  • Common reagents and conditions include:
    • Oxidizing agents in acidic conditions.
    • Reducing agents in anhydrous solvents.
    • Substitution reagents under controlled temperatures to minimize side reactions.
Mechanism of Action

The mechanism of action for 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with specific biological targets such as enzymes and receptors.

Interaction Dynamics

  • The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets.
  • This compound has been studied for its inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), showing selectivity due to steric hindrance at the active site .
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for tetrahydroisoquinolines.
  • Boiling Point: Not extensively reported but expected to be higher than similar compounds due to molecular weight.
Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific applications:

  1. Medicinal Chemistry:
    • Investigated as a potential lead compound for developing selective inhibitors targeting PNMT and alpha(2)-adrenoceptors .
  2. Biological Activity Studies:
    • Used in research exploring its effects on various biological pathways due to its unique structural properties.
  3. Synthetic Intermediates:
    • Serves as a precursor for synthesizing more complex bioactive molecules in pharmaceutical research.

This comprehensive overview highlights the significance of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in chemical research and its potential applications in drug development.

Properties

CAS Number

199678-32-5

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2

InChI Key

NGQHLYGRTFVUEM-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.